molecular formula C24H31FO3 B1669784 Dalvastatin CAS No. 132100-55-1

Dalvastatin

Cat. No.: B1669784
CAS No.: 132100-55-1
M. Wt: 386.5 g/mol
InChI Key: VDSBXXDKCUBMQC-VUOWKATKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dalvastatin is a synthetic compound developed by Rhône-Poulenc Rorer. It is a prodrug and an inactive lactone that, upon oral ingestion, is hydrolyzed in vivo to its pharmacologically active form, a beta-hydroxy acid. This active form inhibits the enzyme HMG-CoA reductase, which plays a crucial role in the cholesterol biosynthetic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dalvastatin is synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation. The production is carried out under stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Dalvastatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed

The major product formed from these reactions is the active beta-hydroxy acid form of this compound, which is responsible for its pharmacological effects .

Scientific Research Applications

Dalvastatin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of lactone hydrolysis and enzyme inhibition.

    Biology: Investigated for its effects on cellular cholesterol metabolism and its potential role in regulating cellular processes.

    Medicine: Explored for its cholesterol-lowering effects and potential benefits in treating hypercholesterolemia and related cardiovascular diseases.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Dalvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the cholesterol biosynthetic pathway. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism involves the binding of the active beta-hydroxy acid form of this compound to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid .

Comparison with Similar Compounds

Dalvastatin is part of the statin class of drugs, which includes other compounds like simvastatin, atorvastatin, and lovastatin. Compared to these similar compounds, this compound has unique structural features that contribute to its specific pharmacological profile. For example, it has a distinct lactone ring structure that is hydrolyzed to its active form in vivo .

List of Similar Compounds

This compound’s unique properties and its role as a prodrug make it a valuable compound in the field of cholesterol-lowering medications.

Properties

CAS No.

132100-55-1

Molecular Formula

C24H31FO3

Molecular Weight

386.5 g/mol

IUPAC Name

(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1

InChI Key

VDSBXXDKCUBMQC-VUOWKATKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F

SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

Appearance

Solid powder

135910-20-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
dalvastatin
RG 12561
RG-12561

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalvastatin
Reactant of Route 2
Dalvastatin
Reactant of Route 3
Dalvastatin
Reactant of Route 4
Dalvastatin
Reactant of Route 5
Dalvastatin
Reactant of Route 6
Dalvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.